molecular formula C14H13F6NO3 B1326421 Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1135225-10-3

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B1326421
CAS No.: 1135225-10-3
M. Wt: 357.25 g/mol
InChI Key: XSGUXDHUULXEIK-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethylated phenol under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGUXDHUULXEIK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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